molecular formula C25H19ClN2O3 B14910844 N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide

N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No.: B14910844
M. Wt: 430.9 g/mol
InChI Key: IKUOVUVJCTWMGA-WPWMEQJKSA-N
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Description

N’-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-hydroxy-2,2-diphenylacetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a furan ring, a chlorophenyl group, and a hydrazide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-hydroxy-2,2-diphenylacetohydrazide typically involves the condensation of 5-(3-chlorophenyl)-2-furaldehyde with 2-hydroxy-2,2-diphenylacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-hydroxy-2,2-diphenylacetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N’-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-hydroxy-2,2-diphenylacetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and producing desired effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[5-(3-bromophenyl)-2-furyl]methylene}-2-hydroxy-2,2-diphenylacetohydrazide
  • N’-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-hydroxy-2,2-diphenylacetohydrazide

Uniqueness

N’-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-hydroxy-2,2-diphenylacetohydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different halogen substitutions.

Properties

Molecular Formula

C25H19ClN2O3

Molecular Weight

430.9 g/mol

IUPAC Name

N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-2-hydroxy-2,2-diphenylacetamide

InChI

InChI=1S/C25H19ClN2O3/c26-21-13-7-8-18(16-21)23-15-14-22(31-23)17-27-28-24(29)25(30,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-17,30H,(H,28,29)/b27-17+

InChI Key

IKUOVUVJCTWMGA-WPWMEQJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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